

Application Notes and Protocols for Fosthiazate Formulation Development in Agriculture

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of various **fosthiazate** formulations for agricultural use. **Fosthiazate** is an organophosphate nematicide effective against a wide range of plant-parasitic nematodes, particularly root-knot nematodes (Meloidogyne spp.). The information herein is intended to guide researchers and formulation scientists in creating stable and efficacious **fosthiazate** products.

Overview of Fosthiazate Formulations

Fosthiazate can be formulated in various ways to suit different application methods and soil conditions. The choice of formulation can significantly impact its stability, release profile, and efficacy. Common formulations include:

- Granules (GR): Solid formulations for direct application to the soil. They can be designed for rapid or slow release of the active ingredient.
- Emulsifiable Concentrates (EC): Liquid formulations where the active ingredient is dissolved in an organic solvent with emulsifiers, forming an emulsion when mixed with water.
- Water-based Emulsions (EW): Fosthiazate is dissolved in a solvent and emulsified in water, offering a more environmentally friendly alternative to ECs.[1][2]



- Microemulsions (ME): Thermodynamically stable, clear solutions with very small droplet sizes, providing excellent penetration and efficacy.[3]
- Capsule Suspensions (CS): The active ingredient is encapsulated within a polymer shell, allowing for controlled and prolonged release.[4]

Physicochemical Properties of Fosthiazate

A thorough understanding of the physicochemical properties of **fosthiazate** is crucial for formulation development.

Property	Value	Reference
Molecular Weight	283.4 g/mol	[5]
Physical State	Pale yellow oil	[5]
Water Solubility	9.88 g/L (at pH 5, 25°C), 9.00 g/L (at pH 7, 25°C), 9.46 g/L (at pH 9, 25°C)	[6]
Solubility in Organic Solvents	Miscible with xylene, N-methylpyrrolidone, and isopropyl alcohol. 15.1 g/L in n-hexane (20°C).	[5][7]
Vapor Pressure	4.20×10^{-6} mm Hg (at 25°C)	[5]
LogP (Kow)	1.68	[5][7]
Stability	Relatively stable to hydrolysis at pH 5 and 7, but rapidly hydrolyzes at pH 9.	[7]

Formulation Composition Data

The following tables summarize typical compositions for various **fosthiazate** formulations based on patent literature and technical documentation.



Table 1: Fosthiazate Water Emulsion (EW)

Formulation[1]

Component	Function	Concentration Range (% w/w)	Example Formulation (% w/w)
Fosthiazate	Active Ingredient	1 - 30	16
Solvent & Co-solvent	Dissolves Fosthiazate	2 - 40	20
Emulsifier	Forms a stable emulsion	2 - 8	6
Wetting Agent	Improves surface contact	1-5	3
Dispersant	Prevents particle aggregation	0.5 - 2	1
Stabilizer	Prevents degradation	1 - 5	3
Antifreeze Agent	Prevents freezing	0 - 5	2
Deionized Water	Carrier	Balance	Balance

Note: Solvents can include xylene, toluene, and cyclohexanone. Emulsifiers, wetting agents, and dispersants can be selected from a range of non-ionic and anionic surfactants.

Table 2: Fosthiazate Granular (GR) Formulation[8]



Component	Function	Concentration Range (% w/w)	Example Formulation (% w/w)
Fosthiazate	Active Ingredient	0.1 - 20	10
Carrier	Solid base for the granule	30 - 70	50
Dispersing Aid	Facilitates disintegration	0.5 - 3	2
Sustained-Release Agent	Controls AI release	0.1 - 2	1
Binding Agent	Ensures granule integrity	0.1 - 5	3
Filler	Adjusts final weight	Balance	Balance

Note: Carriers can be fertilizers or inert materials like quartz sand. Sustained-release agents can include polyvinyl alcohol or gum arabic.

Table 3: Fosthiazate Microcapsule Suspension (CS) Formulation[4]



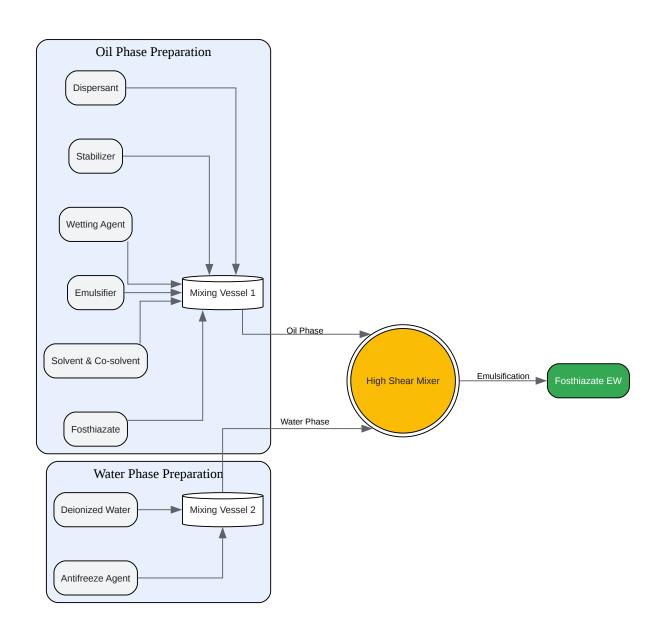
Component	Function	Description
Core Material		
Fosthiazate	Active Ingredient	The nematicidal agent to be encapsulated.
Organic Solvent	Carrier for AI	Dissolves fosthiazate for the oil phase.
Shell Material		
Urea & Formaldehyde	Monomers	React to form a urea- formaldehyde prepolymer for the shell.
Aqueous Phase		
Water	Continuous Phase	The medium in which the microcapsules are suspended.
Emulsifier	Stabilizes O/W emulsion	Creates a stable emulsion of the oil phase in the aqueous phase.
Dispersant	Prevents agglomeration	Keeps the formed microcapsules suspended and separated.
pH Modifier	Controls polymerization	Used to adjust the pH to initiate and control the condensation polymerization.

Experimental Protocols Preparation of Fosthiazate Water Emulsion (EW)

This protocol is based on the methodology described in patent CN102388912A.[1]

Workflow for EW Formulation Preparation





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Caption: Workflow for preparing a Fosthiazate Water Emulsion (EW).



Methodology:

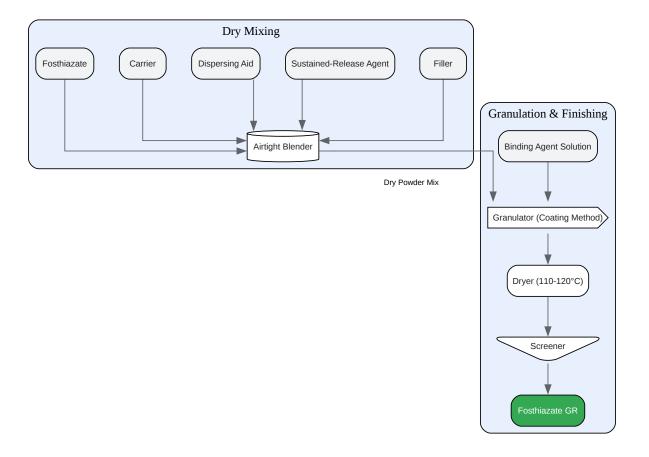
- Oil Phase Preparation:
 - In a suitable vessel, dissolve the specified amount of fosthiazate in the solvent and cosolvent mixture.
 - Add the emulsifier, wetting agent, stabilizer, and dispersant to the mixture.
 - Stir until all components are completely dissolved and the oil phase is homogeneous.
- Water Phase Preparation:
 - In a separate vessel, mix the antifreeze agent (if used) with deionized water.
- Emulsification:
 - Under high shear mixing, slowly add the oil phase to the water phase (or vice versa).
 - Continue shearing until a stable and uniform emulsion is formed. The desired particle size should be in the range of 0.1 to 10 micrometers.[3]
- Quality Control:
 - Analyze the final product for active ingredient content, emulsion stability, particle size, and pH.

Preparation of Fosthiazate Granules (GR)

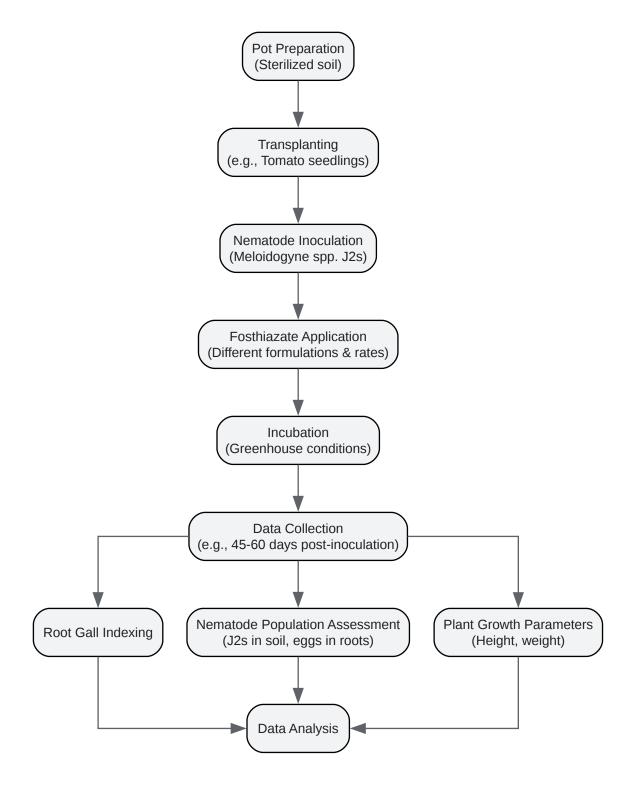
This protocol is a generalized method based on patent CN103039513A.[8]

Workflow for GR Formulation Preparation

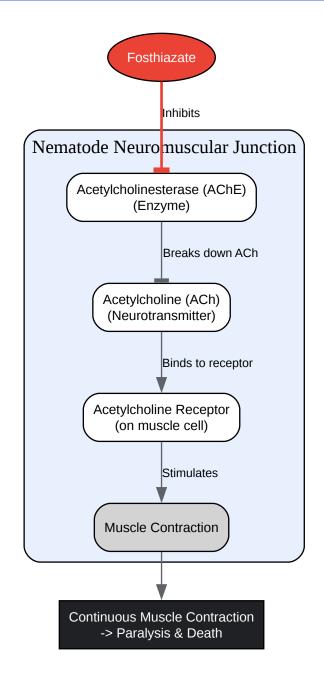












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